molecular formula C18H22N4O4S B2677737 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235060-78-2

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2677737
CAS No.: 1235060-78-2
M. Wt: 390.46
InChI Key: FHVFLMZEHMPVPZ-UHFFFAOYSA-N
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Description

The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide features a unique hybrid structure combining a pyrimidinyl-piperidine moiety linked via a methyl group to a 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide scaffold. Sulfonamide derivatives are well-documented in medicinal chemistry for their antimicrobial, diuretic, and enzyme-inhibitory properties . Its design aligns with trends in drug discovery that prioritize multifunctional heterocyclic frameworks .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-27(24,15-2-3-16-17(12-15)26-11-10-25-16)21-13-14-4-8-22(9-5-14)18-19-6-1-7-20-18/h1-3,6-7,12,14,21H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVFLMZEHMPVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₉N₅O₃S
  • Molecular Weight : 365.42 g/mol

The structure features a pyrimidine ring, a piperidine moiety, and a benzo[d][1,4]dioxine core, which contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell membranes, leading to cell lysis. This is similar to other sulfonamide derivatives that inhibit bacterial growth by targeting folic acid synthesis pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions.

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialDisruption of bacterial cell integrity
Anti-inflammatoryInhibition of LPS-induced NO production
Enzyme InhibitionPotential inhibition of xanthine oxidase

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated a series of sulfonamide derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Studies :
    In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
  • Inhibition of Enzymatic Activity :
    The compound was tested for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Compounds structurally related to this compound showed moderate inhibitory effects, indicating potential for gout management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Target Compound : Combines a pyrimidin-2-yl-substituted piperidine with a benzo[b][1,4]dioxine-sulfonamide. The piperidine ring enhances conformational flexibility, while the fused dioxine ring may improve metabolic stability compared to simpler benzene derivatives.
  • Desai et al. (2016): A pyrimidin-2-yl-benzenesulfonamide linked to a triazine-piperidine system.
  • Patent Example 57 () : Features a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one substituent and sulfonamide group. The fluorine substituents may enhance bioavailability and target affinity .
  • Benzooxazine Sulfonamide () : Contains a benzo[b][1,4]oxazine fused ring instead of dioxine, with a pyrrolopyridine substituent. The oxazine ring’s oxygen atom may alter electronic properties compared to the dioxine’s two oxygen atoms .

Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity Synthesis Method Reference
Target Compound ~392.5 (calculated) N/A Pyrimidinyl-piperidine, benzo[b][1,4]dioxine Not reported Likely multi-step coupling -
Desai et al. (2016) ~500 (estimated) Not provided Triazine, pyrimidinyl-sulfonamide Antimicrobial Triazine intermediate synthesis
Patent Example 57 () 616.9 211–214 Pyrazolo-pyrimidine, chromen-4-one Not specified Suzuki coupling
Benzooxazine Sulfonamide () Not provided N/A Benzo[b][1,4]oxazine, pyrrolopyridine Not specified Undisclosed

Research Findings and Outlook

While the target compound’s exact biological activity remains uncharacterized in the provided evidence, structural analogs demonstrate diverse applications, from antimicrobial agents to CNS-targeting ligands. Key findings include:

  • Sulfonamide Heterocycles : Critical for hydrogen bonding and target engagement, as seen in Desai’s antimicrobial derivatives .
  • Piperidine/Piperazine Moieties : Improve blood-brain barrier penetration in dopamine receptor ligands, a relevant consideration if the target compound targets CNS pathways .

Further studies should prioritize synthesizing the target compound and evaluating its activity against disease-relevant targets, leveraging methodologies from analogous sulfonamide derivatives.

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